molecular formula C24H22N2O3 B12477127 [4-(2-Methoxyphenyl)piperazin-1-yl](naphtho[2,1-b]furan-2-yl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](naphtho[2,1-b]furan-2-yl)methanone

Cat. No.: B12477127
M. Wt: 386.4 g/mol
InChI Key: LKYMVMUYVZRYEK-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a naphthofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often synthesized using scalable methods involving batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)piperazin-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(2-Methoxyphenyl)piperazin-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets could include receptors or enzymes, where the compound binds and modulates their activity. The pathways involved often include signal transduction mechanisms that lead to a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-Methoxyphenyl)piperazin-1-ylmethanone apart is its unique combination of a piperazine ring with a methoxyphenyl group and a naphthofuran moiety. This structure imparts specific chemical and biological properties that are not found in simpler or less complex molecules.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

benzo[e][1]benzofuran-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H22N2O3/c1-28-22-9-5-4-8-20(22)25-12-14-26(15-13-25)24(27)23-16-19-18-7-3-2-6-17(18)10-11-21(19)29-23/h2-11,16H,12-15H2,1H3

InChI Key

LKYMVMUYVZRYEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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